molecular formula C8H9NO3 B613287 2-Hydroxy-3-(pyridin-3-yl)propanoic acid CAS No. 889957-22-6

2-Hydroxy-3-(pyridin-3-yl)propanoic acid

Cat. No.: B613287
CAS No.: 889957-22-6
M. Wt: 167.16
InChI Key: WPGXGEDJKQOMAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-(pyridin-3-yl)propanoic acid is an organic compound that features a hydroxyl group, a pyridine ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the hydroxyl and propanoic acid groups. One common method involves the use of 3-pyridinepropionic acid as a starting material, which undergoes hydroxylation under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles under controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridine alcohols .

Scientific Research Applications

2-Hydroxy-3-(pyridin-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and pyridine groups can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-3-(pyridin-3-yl)propanoic acid is unique due to the presence of both a hydroxyl group and a pyridine ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

2-Hydroxy-3-(pyridin-3-yl)propanoic acid (HPPA) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure:

  • Molecular Formula: C₈H₉NO₃
  • Molecular Weight: 169.16 g/mol
  • CAS Number: 44607745

The presence of hydroxyl and pyridine groups in HPPA facilitates interactions with various biological targets, enhancing its pharmacological potential.

HPPA's biological activity is attributed to its ability to modulate enzyme activity and receptor interactions. The hydroxyl group can participate in hydrogen bonding, while the pyridine moiety can coordinate with metal ions, influencing various biochemical pathways. These interactions are critical in mediating its effects on inflammation and immune responses .

1. Anti-inflammatory Effects

Recent studies have demonstrated the anti-inflammatory properties of HPPA. In vitro tests showed that HPPA significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS). For instance, at a concentration of 50 µg/mL, HPPA reduced TNF-α levels by approximately 44–60% .

Cytokine Control (pg/mL) HPPA (50 µg/mL) % Inhibition
TNF-α100040060%
IL-680060025%

2. Immunomodulatory Activity

HPPA has been shown to enhance the production of anti-inflammatory cytokine IL-10 while inhibiting IFN-γ release, indicating its potential as an immunomodulator. This dual action suggests that HPPA could be beneficial in managing chronic inflammatory conditions .

3. Antimicrobial Activity

HPPA exhibits promising antimicrobial properties against various bacterial strains. In a study evaluating the Minimum Inhibitory Concentration (MIC), HPPA showed effective inhibition against both Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64
Escherichia coli13.40
Pseudomonas aeruginosa11.29

These results highlight HPPA's potential as a lead compound in developing new antimicrobial agents .

Case Studies

Several case studies have investigated the therapeutic applications of HPPA:

  • Chronic Pain Management : A clinical trial explored the use of HPPA as an adjunct therapy for patients with chronic pain, demonstrating significant pain reduction compared to placebo controls.
  • Cancer Research : Preliminary studies suggest that HPPA may inhibit tumor growth in specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Properties

IUPAC Name

2-hydroxy-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-7(8(11)12)4-6-2-1-3-9-5-6/h1-3,5,7,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGXGEDJKQOMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659685
Record name 2-Hydroxy-3-(pyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889957-22-6
Record name 2-Hydroxy-3-(pyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-3-(pyridin-3-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-3-(pyridin-3-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-3-(pyridin-3-yl)propanoic acid
Reactant of Route 4
2-Hydroxy-3-(pyridin-3-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-3-(pyridin-3-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-3-(pyridin-3-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.